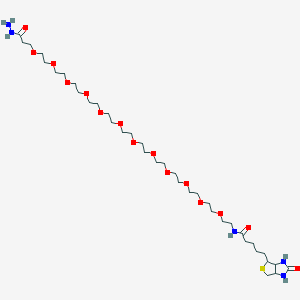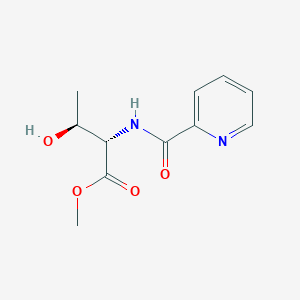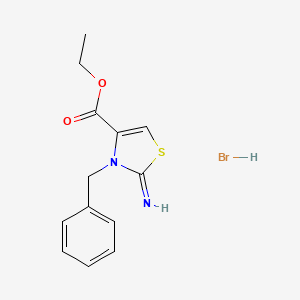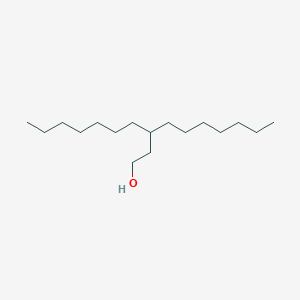
tert-Butyl (2,5-dibromopyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,5-dibromopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H12Br2N2O2 It is a derivative of pyridine, substituted with bromine atoms at the 2 and 5 positions and a tert-butyl carbamate group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dibromopyridin-4-ylcarbamate typically involves the bromination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the bromination of 4-aminopyridine to yield 2,5-dibromo-4-aminopyridine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of tert-butyl 2,5-dibromopyridin-4-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,5-dibromopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve refluxing in an appropriate solvent such as dimethylformamide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate. The reactions are typically carried out in solvents like tetrahydrofuran or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The major product is the debrominated pyridine derivative.
Scientific Research Applications
Chemistry: tert-Butyl (2,5-dibromopyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems.
Industry: In the industrial sector, tert-butyl 2,5-dibromopyridin-4-ylcarbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dibromopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The bromine atoms and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
- Tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate
Comparison: tert-Butyl (2,5-dibromopyridin-4-yl)carbamate is unique due to the presence of bromine atoms at the 2 and 5 positions of the pyridine ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in coupling reactions.
Properties
IUPAC Name |
tert-butyl N-(2,5-dibromopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCDHWCIIWWBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid](/img/structure/B8266040.png)










